3-Benzyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide
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Overview
Description
Mechanism of Action
Mode of Action
It’s worth noting that many imidazotetrazine derivatives, such as temozolomide, are known to exert their effects by alkylating/methylating dna, which disrupts the function of the dna and leads to cell death .
Pharmacokinetics
It’s known that the compound has a molecular weight of 27025 , which could influence its absorption and distribution. The compound’s storage temperature is 2-8°C , suggesting that it may be sensitive to temperature changes, which could affect its stability and bioavailability.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can be hydrolyzed in vivo to form active metabolites .
Molecular Mechanism
It is known that similar compounds can form active metabolites that attack the guanine segment of a sequence of three or more guanines on DNA, leading to DNA methylation .
Metabolic Pathways
It is known that similar compounds can be hydrolyzed in vivo to form active metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide involves several steps. One efficient method reported involves the in situ generation of the anion of nor-temozolomide from an N-3-hydroxymethyl derivative of temozolomide . The anion is then alkylated with methyl iodide to form the desired compound, avoiding the use of isocyanates .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as alkylation and electrophilic substitution .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
3-Benzyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Temozolomide: A well-known antitumor agent with a similar structure.
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide: Another compound with similar chemical properties.
Uniqueness
3-Benzyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide is unique due to its specific benzyl substitution, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
3-benzyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O2/c13-10(19)9-11-15-16-18(12(20)17(11)7-14-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPSWLFCAODLDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)N3C=NC(=C3N=N2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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